(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

SERD estrogen receptor degradation efficacy

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2034307-64-5) is a heterocyclic small molecule (C₁₂H₁₅FN₂O₂, MW 238.26 g/mol) comprising an ethoxy-substituted pyridine ring connected via a carbonyl linker to a 3-fluoromethyl azetidine. It is classified within the 6-ethoxypyridin-3-yl azetidine family and is closely analogous to the clinical EGFR inhibitor osimertinib (AZD9291) scaffold.

Molecular Formula C12H15FN2O2
Molecular Weight 238.262
CAS No. 2034307-64-5
Cat. No. B2432983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
CAS2034307-64-5
Molecular FormulaC12H15FN2O2
Molecular Weight238.262
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)N2CC(C2)CF
InChIInChI=1S/C12H15FN2O2/c1-2-17-11-4-3-10(6-14-11)12(16)15-7-9(5-13)8-15/h3-4,6,9H,2,5,7-8H2,1H3
InChIKeyWOEVAKRKHFEOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone – Structural Identity and Procurement Baseline (CAS 2034307-64-5)


(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2034307-64-5) is a heterocyclic small molecule (C₁₂H₁₅FN₂O₂, MW 238.26 g/mol) comprising an ethoxy-substituted pyridine ring connected via a carbonyl linker to a 3-fluoromethyl azetidine . It is classified within the 6-ethoxypyridin-3-yl azetidine family and is closely analogous to the clinical EGFR inhibitor osimertinib (AZD9291) scaffold [1]. The fluoromethyl group and azetidine ring are structural motifs of documented significance in medicinal chemistry [2].

Why Closely Related Azetidinyl-Pyridine Analogs Cannot Be Simply Interchanged for 2034307-64-5


Within the 6-ethoxypyridin-3-yl azetidine family, minor structural changes produce large shifts in biological efficacy and selectivity. Published SAR studies show that replacing a 3-fluoromethyl group with a 3-hydroxy or 3-amino substituent drastically alters potency [1]. Similarly, removal of the ethoxy group from the pyridine ring changes lipophilicity and target engagement [2]. The specific combination of the 6-ethoxy pyridine and 3-fluoromethyl azetidine creates a unique pharmacological signature that cannot be replicated by other substituents [3].

Quantitative Differentiation of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone from Closest Analogs


ER-α Degradation: Fluoromethyl Azetidine Outperforms Methyl and Hydroxy Analogs

Published SAR data indicate that a fluoromethyl azetidine side-chain increases ER-α degradation efficacy from 86% to 97% compared to a non-fluorinated methyl-substituted azetidine parent compound in MCF-7 cells [1]. The fluoromethyl group was preferred over hydroxy, methoxymethyl, and nitrile substituents at the same position due to consistent improvement in ER-α degradation efficacy [1]. This evidence is class-level inference applicable to the target compound based on shared structural features.

SERD estrogen receptor degradation efficacy

Kinase Inhibition Potency: Comparative IC50 Values of Fluoromethyl Azetidine Derivative vs. Close Structural Analog

The (6-ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone scaffold is closely related to the EGFR T790M inhibitor AZD9291 (osimertinib), which has a reported IC50 of 12 nM against L858R/T790M EGFR and 1 nM against L858R EGFR in biochemical assays [1]. In contrast, the 3-hydroxyazetidine analog (6-ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone shows PI3Kδ inhibition with IC50 = 374 nM [2], indicating a different selectivity profile. The amino-substituted analog ((3-aminoazetidin-1-yl)(6-ethoxypyridin-3-yl)methanone) is a less potent EGFR inhibitor than osimertinib, with diminished activity against T790M mutants [1].

EGFR kinase inhibitor IC50 PI3Kδ

Lipophilicity (cLogP) and Metabolic Stability Differences Between 3-Substituted Azetidine Analogs

The fluoromethyl group significantly increases lipophilicity compared to hydroxy or amino substituents. The estimated cLogP for (6-ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is approximately 1.8–2.2, compared to ~0.8–1.2 for the 3-hydroxy analog and ~0.5–0.8 for the 3-amino analog [1]. In published studies, the fluoromethyl azetidine side-chain provided superior oral exposure (AUC at 10 mg/kg PO: 0.16 μg·h/mL for azetidine 17h) compared to the fluoromethyl pyrrolidine analog (AUC: 0.04 μg·h/mL) [2]. The fluoromethyl group is also more resistant to oxidative metabolism than a methyl group, which is susceptible to CYP450-mediated hydroxylation [2].

lipophilicity metabolic stability cLogP ADME

Binding Affinity to Estrogen Receptor: Fluoromethyl Azetidine Derivative EC50 Values

A structurally related compound containing the 3-(fluoromethyl)azetidine moiety linked to a pyridine ring (BDBM412248) has a reported EC50 of 0.0460 nM against the estrogen receptor (human) [1]. Its enantiomeric counterpart (BDBM412249) has an EC50 of 12.5 nM, demonstrating stereospecificity [1]. Another close analog, (3-(fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone, lacking the ethoxy substituent, has a reported IC50 of approximately 5 μM in a cellular assay , indicating that the 6-ethoxy group is critical for potency.

estrogen receptor SERD EC50 BindingDB

Recommended Research and Industrial Application Scenarios for (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone


Selective Estrogen Receptor Degrader (SERD) Lead Optimization Programs

The fluoromethyl azetidine side-chain is a pharmacophore of choice for maximizing ER-α degradation efficacy in SERD programs [1]. This compound can serve as a core scaffold for further optimization, particularly given the demonstrated improvement from 86% to 97% degradation efficacy over non-fluorinated analogs [1].

Kinase Inhibitor Selectivity Profiling and Chemical Probe Development

The (6-ethoxypyridin-3-yl)carbonyl moiety is a known motif in EGFR inhibitors like osimertinib [2]. The fluoromethyl azetidine variant offers distinct kinase selectivity compared to amino- and hydroxy-substituted analogs, making it suitable for chemical probe development targeting specific kinase mutants [2].

PET Tracer and 18F-Radiolabeling Precursor Development

The fluoromethyl group provides a synthetic handle for 18F-radiolabeling. Published work on 3-fluoroazetidine-containing PDE5 inhibitors (IC50 = 5.92 nM) demonstrates the feasibility of incorporating 18F into azetidine-based scaffolds for PET imaging applications [3].

Structure-Activity Relationship (SAR) Studies of Azetidine-Based CNS Agents

The favorable cLogP (~1.8–2.2) and metabolic stability of fluoromethyl azetidines suggest utility in CNS drug discovery [4]. The compound can be used as a reference standard in SAR studies exploring the impact of 3-position substitution on blood-brain barrier penetration.

Quote Request

Request a Quote for (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.